2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide
Description
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (CAS: 1019372-83-8) is a pyridine-based carboxamide derivative with a chlorine substituent at the pyridine ring’s 2-position and a 2,3-dimethylphenyl group attached via the carboxamide moiety at the 4-position. This compound is commercially available as a high-purity (95%) research chemical, often used in pharmaceutical and agrochemical studies . Its molecular formula is C₁₅H₁₄ClN₂O, with a molecular weight of 282.74 g/mol.
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZKCREAUFHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not currently used in medicinal applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Pyridine-4-Carboxamide Derivatives with Varying Aryl Substituents
The Alfa Aesar product catalog lists several analogs with modified aryl substituents (Table 1). These compounds share the 2-chloropyridine-4-carboxamide backbone but differ in the substitution pattern on the phenyl ring, leading to distinct physicochemical and functional properties:
Table 1: Structural Analogs of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|---|
| This compound | 1019372-83-8 | C₁₅H₁₄ClN₂O | 282.74 | 2,3-dimethylphenyl | 95% |
| 2-Chloro-N-(2,4-dimethylphenyl)pyridine-4-carboxamide | 1019466-33-1 | C₁₅H₁₄ClN₂O | 282.74 | 2,4-dimethylphenyl | 95% |
| 2-Chloro-N-(2,5-dimethylphenyl)pyridine-4-carboxamide | 1019383-36-8 | C₁₅H₁₄ClN₂O | 282.74 | 2,5-dimethylphenyl | 95% |
| 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide | 902499-14-3 | C₁₄H₁₂ClN₂O₂ | 282.71 | 3-methoxyphenyl | 95% |
| 2-Chloro-N-(4-iodophenyl)pyridine-4-carboxamide | - | C₁₂H₈ClIN₂O | 358.56 | 4-iodophenyl | - |
Data sourced from Alfa Aesar catalogs and ChemBK .
Key Observations:
- Substituent Position Effects : The position of methyl groups on the phenyl ring (e.g., 2,3- vs. 2,4-dimethylphenyl) alters steric hindrance and electron density. Ortho-substituted derivatives (e.g., 2,3-dimethylphenyl) may exhibit reduced solubility compared to para-substituted analogs due to increased hydrophobicity .
- Functional Group Variations: Methoxy (electron-donating) and iodo (electron-withdrawing) substituents modulate electronic properties.
Comparison with Acetamide-Based Pesticides
The compound 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (CAS: 2425-10-7, trade name: Xylachlor) shares the 2,3-dimethylphenyl group but features an acetamide core instead of pyridine-4-carboxamide. Key differences include:
- Biological Activity : Xylachlor is classified as an insecticide, whereas pyridine-4-carboxamides are often explored as kinase inhibitors or antimicrobial agents, highlighting the impact of core structure on bioactivity .
Research Implications
- Drug Discovery : The 2,3-dimethylphenyl group’s steric bulk may enhance target selectivity in medicinal chemistry applications.
- Agrochemical Development : Contrasting Xylachlor’s insecticidal use, pyridine-4-carboxamides could be optimized for herbicidal or fungicidal activity via substituent tuning .
Biological Activity
2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 248.7 g/mol
- Appearance : Pale yellow solid, soluble in various organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. The compound is believed to bind to target proteins involved in disease pathways, which may include:
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression.
- Receptor Modulation : Interaction with receptors that may influence cellular signaling pathways.
Antimicrobial Activity
Initial studies suggest that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various pathogens, indicating potential for development into antimicrobial agents.
Anti-Cancer Activity
Research indicates that this compound may have anti-cancer properties. For instance, molecular docking studies suggest that it could inhibit proteins involved in cancer cell proliferation. It has shown promise in reducing the expression of oncogenes such as FOXM1 in triple-negative breast cancer cell lines .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies show that it may reduce inflammation through modulation of signaling pathways involved in inflammatory responses.
Comparative Studies
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(2,4-dimethylphenyl)pyridine-4-carboxamide | Similar chloro and dimethylphenyl groups | Exhibits similar anti-cancer activity but with different potency |
| Pyridine Derivatives | Various substituents on the pyridine ring | Diverse biological activities depending on substitution pattern |
This comparison highlights the distinct chemical properties and biological activities imparted by the specific substitution pattern of this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity Study : A study reported that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 breast cancer cells, supporting its potential as an anti-cancer agent .
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Molecular docking studies provided insights into potential binding sites on target proteins, suggesting a mechanism for its observed biological effects .
Q & A
Q. What are the key considerations for optimizing the synthetic yield of 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. Key factors include:
- Reagent stoichiometry : Excess chlorinating agents (e.g., POCl₃) may improve pyridine ring chlorination efficiency .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) enhance coupling reactions for carboxamide formation .
- Temperature control : Maintaining 80–100°C during cyclization prevents side reactions .
- Purification methods : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Look for characteristic signals, such as the pyridine ring protons (δ 8.2–8.5 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 301.08 (calculated for C₁₅H₁₄ClN₂O) .
- X-ray crystallography : Resolve bond angles and distances (e.g., C–Cl bond length ~1.73 Å) to confirm stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based protocols .
- Antimicrobial screening : Use microdilution methods (MIC ≤ 25 µg/mL indicates potency) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values < 10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core modifications : Substitute the pyridine ring with thiophene or furan to assess electronic effects on receptor binding .
- Functional group variation : Replace the 2-chloro group with fluoro or methoxy to study steric vs. electronic contributions .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with His164 in EGFR) .
- Data validation : Compare IC₅₀ values across ≥3 independent assays to ensure reproducibility .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Stability studies : Monitor compound degradation in DMSO/PBS via HPLC over 72 hours .
- Meta-analysis : Pool data from ≥5 studies using random-effects models to identify consensus trends .
Q. What computational methods predict the compound’s reactivity in novel chemical reactions?
- Reaction pathway modeling : Apply density functional theory (DFT) at the B3LYP/6-31G* level to simulate intermediates .
- Transition state analysis : Identify energy barriers for nucleophilic substitution at the 2-chloro position .
- Solvent effects : Use COSMO-RS to predict reaction yields in polar aprotic solvents (e.g., DMF > THF) .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Lipophilicity optimization : Introduce hydrophilic groups (e.g., –OH, –COOH) to lower logP from 3.2 to <2.5 .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
